(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride
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Overview
Description
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride is a chiral amine compound that features a pyridine ring substituted with a methoxy group at the 2-position and an ethanamine side chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxypyridine with an appropriate reagent to introduce the ethanamine side chain.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridin-2-amin: Shares the pyridine ring and methoxy group but differs in the position of the amino group.
2-Methoxypyridine-4-boronic acid: Contains a boronic acid group instead of the ethanamine side chain.
Uniqueness
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride is unique due to its chiral center and specific substitution pattern, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGPAMFFJTIDG-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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